Cas no 21764-41-0 (1,4-Phenanthrenedione,4b,5,6,7,8,8a,9,10-octahydro-3,10-dihydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-,(4bS,8aS,10S)-)

1,4-Phenanthrenedione,4b,5,6,7,8,8a,9,10-octahydro-3,10-dihydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-,(4bS,8aS,10S)- structure
21764-41-0 structure
Product name:1,4-Phenanthrenedione,4b,5,6,7,8,8a,9,10-octahydro-3,10-dihydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-,(4bS,8aS,10S)-
CAS No:21764-41-0
MF:C20H28O4
MW:332.433926582336
CID:284861
PubChem ID:99965

1,4-Phenanthrenedione,4b,5,6,7,8,8a,9,10-octahydro-3,10-dihydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-,(4bS,8aS,10S)- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Phenanthrenedione,4b,5,6,7,8,8a,9,10-octahydro-3,10-dihydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-,(4bS,8aS,10S)-
    • Taxoquinone
    • (7beta)-7,12-dihydroxyabieta-8,12-diene-11,14-dione
    • 7,14-dihydroxyabieta-8,13-diene-11,12-dione
    • 7beta,12-Dihydroxy-13-isopropyl-podocarpa-8,12-diene-11,14-dione
    • [ "" ]
    • DTXSID70944381
    • AKOS032949050
    • NSC122418
    • NSC-294577
    • CHEMBL1969546
    • (4bS)-4b,5,6,7,8,8abeta,9,10-Octahydro-3,10alpha-dihydroxy-2-isopropyl-4balpha,8,8-trimethyl-1,4-phenanthrenedione
    • NSC-122418
    • 1, 10-dihydroxy-4b, 8, 8-trimethyl-2-propan-2-yl-5, 6, 7, 8a, 9, 10-hexahydrophenanthrene-3, 4-dione
    • NCI60_002439
    • A-dihydroxy-2-isopropyl-4b
    • HORMINON
    • PD011846
    • NSC294577
    • A,8,8-trimethyl-1,4-phenanthrenedione
    • (4bS)-4b,5,6,7,8,8a
    • A,9,10-Octahydro-3,10
    • 1,10-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione
    • 7,12-Dihydroxyabieta-8,12-diene-11,14-dione
    • 21764-41-0
    • Inchi: InChI=1S/C20H28O4/c1-10(2)13-16(22)14-11(21)9-12-19(3,4)7-6-8-20(12,5)15(14)18(24)17(13)23/h10-12,21-22H,6-9H2,1-5H3
    • InChI Key: WAZYPYJGZYLHHT-UHFFFAOYSA-N
    • SMILES: CC(C1C(=O)C(=O)C2C3(CCCC(C)(C)C3CC(O)C=2C=1O)C)C

Computed Properties

  • Exact Mass: 332.199
  • Monoisotopic Mass: 332.199
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 1
  • Complexity: 680
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.6A^2
  • XLogP3: 3.1

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.19±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 212-214 ºC
  • Boiling Point: 469.3±45.0 °C at 760 mmHg
  • Flash Point: 251.7±25.2 °C
  • Refractive Index: 1.564
  • Solubility: Insuluble (5.0E-3 g/L) (25 ºC),
  • PSA: 74.60000
  • LogP: 3.50010
  • Vapor Pressure: 0.0±2.6 mmHg at 25°C

1,4-Phenanthrenedione,4b,5,6,7,8,8a,9,10-octahydro-3,10-dihydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-,(4bS,8aS,10S)- Security Information

1,4-Phenanthrenedione,4b,5,6,7,8,8a,9,10-octahydro-3,10-dihydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-,(4bS,8aS,10S)- Related Literature

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